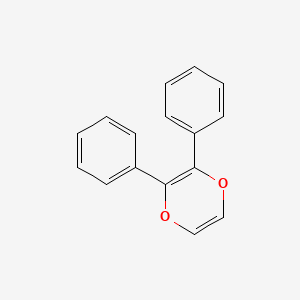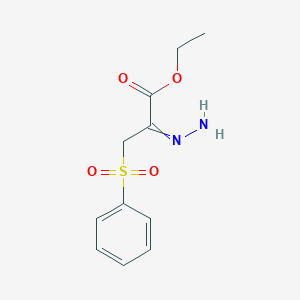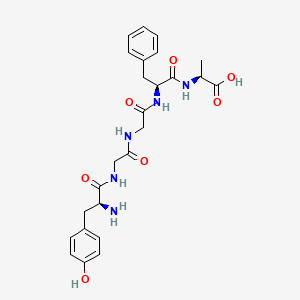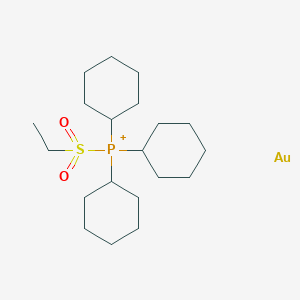
(1E)-N'-Dicyano-N,N-dimethylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N’-Dicyano-N,N-dimethylethanimidamide: is an organic compound with a unique structure that includes two cyano groups and a dimethylamino group attached to an ethanimidamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide typically involves the reaction of dimethylamine with a suitable precursor containing cyano groups. One common method is the reaction of dimethylamine with malononitrile under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (1E)-N’-Dicyano-N,N-dimethylethanimidamide may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified using standard techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-N’-Dicyano-N,N-dimethylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable complexes with metal ions can be exploited in drug development.
Industry: In the industrial sector, (1E)-N’-Dicyano-N,N-dimethylethanimidamide is used in the production of polymers and other materials. Its unique structure allows it to impart specific properties to the final products.
Mécanisme D'action
The mechanism by which (1E)-N’-Dicyano-N,N-dimethylethanimidamide exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the dimethylamino group can act as a nucleophile or base in chemical reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
N,N-Dimethylformamide (DMF): A commonly used solvent with a similar dimethylamino group.
Malononitrile: A precursor in the synthesis of (1E)-N’-Dicyano-N,N-dimethylethanimidamide, containing two cyano groups.
Dimethylamine: A simple amine with a structure similar to the dimethylamino group in the compound.
Uniqueness: What sets (1E)-N’-Dicyano-N,N-dimethylethanimidamide apart from these similar compounds is its combination of cyano and dimethylamino groups on an ethanimidamide backbone
Propriétés
Numéro CAS |
63734-45-2 |
|---|---|
Formule moléculaire |
C6H8N4 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N',2-dicyano-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C6H8N4/c1-10(2)6(3-4-7)9-5-8/h3H2,1-2H3 |
Clé InChI |
RUAQSCRLGIHCAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




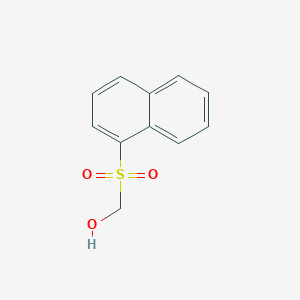
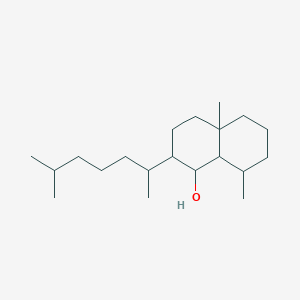
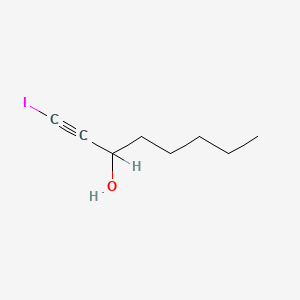

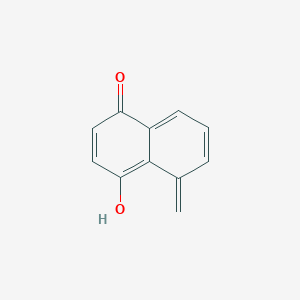

![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
